molecular formula C10H5ClLiNO2S B1435538 Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate CAS No. 1803595-06-3

Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

Cat. No.: B1435538
CAS No.: 1803595-06-3
M. Wt: 245.6 g/mol
InChI Key: JQOOQVIGJYDXQI-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a lithium ion coordinated with a 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate typically involves the reaction of 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Lithium(1+) ion 5-(4-fluorophenyl)-1,3-thiazole-2-carboxylate
  • Lithium(1+) ion 5-(4-bromophenyl)-1,3-thiazole-2-carboxylate
  • Lithium(1+) ion 5-(4-methylphenyl)-1,3-thiazole-2-carboxylate

Comparison: Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a compound of particular interest in various research fields .

Properties

IUPAC Name

lithium;5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S.Li/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOOQVIGJYDXQI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=CC=C1C2=CN=C(S2)C(=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClLiNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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